N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide
Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a thiourea group, which is known for its biological activity, and an iodinated benzamide moiety, which can be useful in medicinal chemistry.
Preparation Methods
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and iodine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing conditions.
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of certain bacteria, making the compound useful in treating infections caused by urease-producing bacteria .
Comparison with Similar Compounds
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide can be compared with other similar compounds, such as:
N-[(3-chloro-2-methylphenyl)carbamothioyl]propanamide: This compound has a similar thiourea group but differs in the benzamide moiety, which can affect its biological activity and chemical reactivity.
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-(2-chlorophenoxy)acetamide: This compound has an additional chlorophenoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2OS/c1-9-11(16)6-4-8-13(9)18-15(21)19-14(20)10-5-2-3-7-12(10)17/h2-8H,1H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTALBVOGZAPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361772 | |
Record name | STK018685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-48-6 | |
Record name | STK018685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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